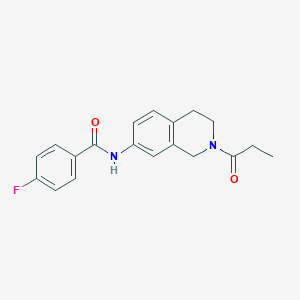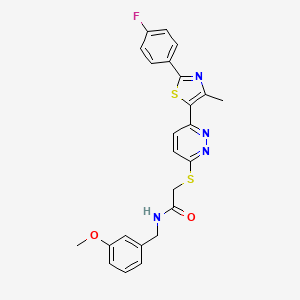![molecular formula C7H7ClN4 B2527257 4-クロロ-3-エチル-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 871335-89-6](/img/structure/B2527257.png)
4-クロロ-3-エチル-1H-ピラゾロ[3,4-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has gained attention in scientific research due to its potential applications in drug discovery. This compound is a pyrazolopyrimidine derivative that has been shown to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
生物医学的用途
ピラゾロ[3,4-d]ピリミジンは、1H-異性体と2H-異性体の2つの互変異性体を持つ複素環式化合物群です . これらは、2400件の特許を含む5500件以上の文献で記述されています . N1、C3、C4、C5、およびC6の位置にある置換基の多様性、それらの合成に使用される合成方法、およびそのような化合物の生物医学的用途は、すでに調査されています .
抗菌活性
N1、C4、およびC6の位置に異なる置換基を持つ代表的なピラゾロ[3,4-d]ピリミジンのセットは、グラム陽性菌であるS. aureusとグラム陰性菌である大腸菌に対して抗菌活性を示しました .
抗炎症作用
ピラゾロ[3,4-d]ピリミジンは、Cu触媒下で市販グレードのアミジンと飽和ケトンを4-HO-TEMPO促進[3 + 3]環化反応させることで合成されました . これらの化合物は、潜在的な抗炎症作用を示しています .
抗ウイルス活性
1H-ピラゾロ[3,4-d]ピリミジンは、抗ウイルス活性を含むさまざまな生物活性を示します . これらは、さまざまなウイルス性疾患の治療に使用されてきました .
鎮痛作用
1H-ピラゾロ[3,4-d]ピリミジンは、鎮痛作用も示します . これらは、痛みと炎症の治療に使用されてきました .
男性の勃起不全の治療
1H-ピラゾロ[3,4-d]ピリミジンは、男性の勃起不全の治療に使用されてきました . これらは、性機能の改善において有望な結果を示しています .
高尿酸血症の治療と痛風の予防
1H-ピラゾロ[3,4-d]ピリミジンは、高尿酸血症の治療と痛風の予防に使用されてきました . これらは、尿酸値を下げ、痛風発作を防ぐのに効果的であることが示されています .
その他の用途
30万件を超える1H-ピラゾロ[3,4-d]ピリミジンが記述されており、これらは5500件以上の文献に含まれています . これは、これらの化合物が科学研究のさまざまな分野で幅広い潜在的な用途を持っていることを示唆しています .
将来の方向性
The future directions for research on “4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in pyrazolo[3,4-d]pyrimidines as potential therapeutic agents, particularly as CDK2 inhibitors , there is potential for further exploration in this area.
作用機序
Target of Action
The primary target of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound .
Result of Action
The inhibition of CDK2 by 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine results in significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Action Environment
Like all chemical compounds, its stability, efficacy, and action can be influenced by factors such as temperature, ph, and the presence of other compounds .
生化学分析
Biochemical Properties
4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression. This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
The effects of 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types are profound. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involved in apoptosis. By inhibiting CDK2, 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine promotes the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, thereby triggering programmed cell death . Additionally, it influences gene expression by modulating transcription factors involved in cell cycle and apoptosis regulation.
Molecular Mechanism
At the molecular level, 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK2 is achieved by occupying the ATP-binding pocket of the enzyme, preventing ATP from binding and thus blocking the enzyme’s catalytic activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell cycle progression and the induction of apoptosis. The compound also affects other signaling molecules and pathways, contributing to its overall anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of the compound may vary depending on the specific experimental conditions and the cell types used.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted from the body or further processed to exert additional biological effects. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, particularly those with high metabolic activity, which can enhance its therapeutic effects but also increase the risk of toxicity.
Subcellular Localization
The subcellular localization of 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It may also be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cell cycle progression and induce apoptosis.
特性
IUPAC Name |
4-chloro-3-ethyl-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIMQUPDNQRLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871335-89-6 |
Source


|
| Record name | 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)


![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)




